3-Allyl-1,5-naphthyridine
Description
Overview of Naphthyridine Scaffold in Medicinal and Synthetic Chemistry
Naphthyridines are heterocyclic compounds that are fundamental to biological processes and are widespread in natural products. chemicaljournal.org This class of compounds, consisting of a fused system of two pyridine (B92270) rings, has garnered increasing interest from researchers in medicinal chemistry and drug discovery. tandfonline.comnih.govexlibrisgroup.com Their versatility in synthesis and the broad spectrum of biological activities they exhibit establish them as potent scaffolds in therapeutic research. nih.govscite.ai Many derivatives are used as pharmaceuticals, agrochemicals, and veterinary products. chemicaljournal.org Fused 1,5-naphthyridines, in particular, have versatile applications in synthetic organic chemistry and play a crucial role in the medicinal field. encyclopedia.pub
The study of naphthyridines dates back to the early 20th century. In 1927, the first synthesis of an unsubstituted naphthyridine, specifically 1,5-naphthyridine (B1222797), was reported, adapting the Skraup quinoline (B57606) synthesis. mdpi.com By 1950, the chemistry of these compounds was a subject of comprehensive review. acs.org A pivotal moment in naphthyridine research was the discovery of Nalidixic acid in 1962, a 1,8-naphthyridine (B1210474) derivative that was introduced into clinical use in 1967 as an antibacterial drug. mdpi.comacs.org This discovery significantly spurred research into the 1,8-naphthyridine isomer, leading to a wealth of data on its derivatives and their antimicrobial properties. digitallibrary.co.in Over the past decades, interest has continued to grow, with numerous studies exploring the synthesis and diverse pharmacological potential of all naphthyridine isomers. tandfonline.commdpi.com
Naphthyridine is the common name for the pyridopyridine system, which results from the fusion of two pyridine rings. chemicaljournal.org It is a type of diazanaphthalene, with one nitrogen atom in each of the fused rings. acs.org There are six possible structural isomers, distinguished by the positions of the two nitrogen atoms in the bicyclic framework. mdpi.comacs.orgnih.gov
The six isomers are:
1,5-Naphthyridine
1,7-Naphthyridine
1,8-Naphthyridine
2,6-Naphthyridine
2,7-Naphthyridine
The 1,5-Naphthyridine isomer, the focus of this article, has nitrogen atoms at positions 1 and 5 of the fused ring system. The synthesis of this specific scaffold can be achieved through various classical methods, including the Skraup, Friedländer, and Gould-Jacobs reactions. encyclopedia.pubmdpi.com
| Isomer Name | Nitrogen Positions |
|---|---|
| 1,5-Naphthyridine | 1 and 5 |
| 1,6-Naphthyridine | 1 and 6 |
| 1,7-Naphthyridine | 1 and 7 |
| 1,8-Naphthyridine | 1 and 8 |
| 2,6-Naphthyridine | 2 and 6 |
| 2,7-Naphthyridine | 2 and 7 |
Derivatives of the naphthyridine scaffold exhibit a remarkable range of biological activities, making them highly significant in pharmacology and drug development. nih.govresearchgate.net These activities include anti-infective, anticancer, anti-inflammatory, and analgesic properties, among others. nih.govscite.aiijpbs.net The specific type and level of activity are often dependent on the isomeric form of the naphthyridine core and the nature of the substituents attached to it. nih.gov
The anti-infective capabilities of naphthyridine derivatives are well-documented. nih.govnih.gov
Antibacterial: The discovery of nalidixic acid established the 1,8-naphthyridine core as a key pharmacophore for antibacterial agents. mdpi.comekb.eg Subsequent research has led to the development of numerous potent antibacterial compounds, including fluoroquinolone analogues, that are active against various resistant bacteria. nih.govmdpi.com Some 1,5-naphthyridine derivatives, such as canthin-6-one (B41653), have also shown strong inhibitory activity against bacteria like Staphylococcus aureus and Escherichia coli. nih.gov
Antifungal: Certain naphthyridine alkaloids and synthetic derivatives display significant antifungal properties. nih.govirjet.net For example, canthin-6-one and 10-methoxycanthin-6-one, isolated from Zanthoxylum paracanthum, are considered promising antifungal substances. nih.gov
Antiviral: Researchers have identified naphthyridine derivatives with potent antiviral effects. researchgate.net A series of 1,6-naphthyridine derivatives demonstrated high activity against human cytomegalovirus (HCMV), including strains resistant to existing antiviral drugs like ganciclovir. asm.org
Antimalarial: The naphthyridine scaffold is also found in compounds with antimalarial activity. researchgate.netijpbs.net Pyronaridine, a drug containing a fused 1,5-naphthyridine system, exhibits high activity against Plasmodium falciparum and Plasmodium vivax. encyclopedia.pubijpbs.net
Naphthyridine derivatives are important compounds in the search for new anticancer agents, with some having advanced to clinical trials. nih.govnih.govekb.eg These compounds exert their cytotoxic effects through various mechanisms. ekb.eg
Topoisomerase Inhibition: Some derivatives, like vosaroxin, function as inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.govekb.eg
Tubulin Polymerization Inhibition: Certain 2-phenyl-1,8-naphthyridin-4-ones are potent inhibitors of tubulin polymerization, a process essential for cell division, demonstrating strong antimitotic effects. acs.org
Cytotoxicity: Numerous synthetic naphthyridines have shown potent cytotoxic activity against a range of human cancer cell lines. nih.govtandfonline.comnih.gov For instance, specific halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have displayed IC₅₀ values in the low micromolar and even nanomolar range against cell lines such as MIAPaCa (pancreatic cancer) and K-562 (leukemia). tandfonline.comnih.gov
| Compound Type | Mechanism/Activity | Reference |
|---|---|---|
| Vosaroxin (1,8-Naphthyridine) | Topoisomerase II inhibitor | nih.govekb.eg |
| 2-Phenyl-1,8-naphthyridin-4-ones | Inhibition of tubulin polymerization | acs.org |
| 1,8-Naphthyridine-3-carboxamides | Potent cytotoxicity against various cancer cell lines (e.g., MIAPaCa, K-562, PA-1) | tandfonline.comnih.gov |
| Benzo[b]naphthyridine II (1,5-Naphthyridine based) | Cytotoxicity against HL-60 and HeLa cells | encyclopedia.pub |
The anti-inflammatory and analgesic potential of naphthyridine derivatives has been another active area of research. nih.govresearchgate.net Several classes of these compounds have been shown to reduce inflammation and pain in preclinical models. tandfonline.comdntb.gov.uanih.gov The mechanism for the anti-inflammatory action is sometimes linked to the downregulation of pro-inflammatory cytokines. tandfonline.comnih.gov Certain derivatives of nih.govtandfonline.comnih.govtriazolo[4,3-a] researchgate.nettandfonline.comnaphthyridine have been identified as potent anti-inflammatory and/or analgesic agents, with some showing a complete lack of the acute gastrointestinal side effects often associated with traditional anti-inflammatory drugs. dntb.gov.uanih.gov
Broad Spectrum of Biological Activities of Naphthyridine Derivatives
Applications in Neurological Disorders (e.g., Alzheimer's, Depression)
Derivatives of the naphthyridine scaffold have shown considerable promise in the context of neurological disorders. Research has demonstrated their potential as treatments for conditions like Alzheimer's disease and depression. innovareacademics.innih.govresearchgate.netresearchgate.net
For Alzheimer's disease, certain 1,5-naphthyridine derivatives have been developed as potent and selective binders for tau protein aggregates, which are a key pathological hallmark of the disease. researchgate.netacs.org This has led to their investigation as potential positron emission tomography (PET) tracers for imaging tau pathology in the brain. researchgate.netacs.org Furthermore, novel imidazo[4,5-c] Current time information in Bangalore, IN.nih.govnaphthyridine compounds have been identified as inhibitors of the LRRK2 enzyme, which is associated with neurodegenerative diseases including Alzheimer's and Parkinson's disease. google.com Studies on 1,8-naphthyridine derivatives have also revealed compounds with neuroprotective profiles, capable of protecting neuronal cells from stressors implicated in Alzheimer's pathology, such as amyloid-beta peptides and oxidative damage. nih.gov One such derivative, compound 14 (ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govCurrent time information in Bangalore, IN.naphthyridine-3-carboxylate), has shown the ability to prevent the inhibition of PP2A, an enzyme involved in tau dephosphorylation. nih.gov
In the realm of depression, the naturally occurring 1,5-naphthyridine alkaloid Aaptamine has been suggested as a potential therapeutic agent. mdpi.comnih.gov Additionally, other naphthyridine derivatives have been investigated for their antidepressant-like effects. For instance, the co-administration of a sub-effective dose of an orexin (B13118510) antagonist, 1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea , with a nitric oxide synthase inhibitor produced significant antidepressant-like effects in animal models. nih.gov The development of naphthyridine compounds as monoamine oxidase (MAO) inhibitors, a well-established class of antidepressants, further underscores their potential in treating depressive disorders. google.com
| Neurological Disorder | Naphthyridine Class/Derivative | Research Finding | Citations |
| Alzheimer's Disease | 1,5-Naphthyridine derivatives | Potent and selective tau aggregate binders with potential as PET tracers. | researchgate.netacs.org |
| Alzheimer's Disease | Imidazo[4,5-c] Current time information in Bangalore, IN.nih.govnaphthyridine derivatives | Act as LRRK2 inhibitors, a target for neurodegenerative diseases. | google.com |
| Alzheimer's Disease | 1,8-Naphthyridine derivative (14 ) | Exhibits neuroprotection against amyloid-beta toxicity and prevents PP2A inhibition. | nih.gov |
| Depression | Aaptamine (1,5-Naphthyridine alkaloid) | Identified as a potential therapeutic agent for depression. | mdpi.comnih.gov |
| Depression | 1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea | Shows antidepressant-like effects in combination with a nitric oxide antagonist. | nih.gov |
| Depression | Substituted naphthyridine compounds | Investigated as monoamine oxidase (MAO) inhibitors. | google.com |
Other Pharmacological Activities (e.g., Anti-osteoporotic, Antihypertensive, Platelet Aggregation Inhibition, Pesticidal)
The therapeutic potential of the naphthyridine scaffold extends beyond neurological applications into a diverse range of pharmacological activities. nih.gov
Anti-osteoporotic Activity: Several reviews have highlighted that 1,8-naphthyridine derivatives possess anti-osteoporotic properties, often linked to their function as αvβ3 integrin antagonists. innovareacademics.innih.govresearchgate.netresearchgate.net
Antihypertensive Activity: Naphthyridine derivatives have been synthesized and evaluated for their ability to lower blood pressure. innovareacademics.in Certain 1,8-naphthyridine derivatives have shown potent antihypertensive effects, with mechanisms potentially involving vasodilation through the activation of ATP-sensitive potassium channels or inhibition of guanylate cyclase. nih.gov
Platelet Aggregation Inhibition: The ability of 1,8-naphthyridine derivatives to inhibit platelet aggregation has been demonstrated in various studies. nih.govresearchgate.netnih.gov Some compounds were found to have remarkable activity against aggregation induced by arachidonate (B1239269) and collagen. researchgate.netnih.gov
Pesticidal Activity: The naphthyridine framework has been utilized in the development of agents for agricultural use. nih.govresearchgate.net By combining the 1,8-naphthyridine scaffold with a neonicotinoid core structure, novel derivatives with excellent insecticidal activity against pests like cowpea aphids have been synthesized. researchgate.net The chloro-cyano motif within a 1,6-naphthyridine structure has also been shown to confer pesticidal activity by inhibiting acetylcholinesterase. vulcanchem.com
| Pharmacological Activity | Naphthyridine Class | Research Finding | Citations |
| Anti-osteoporotic | 1,8-Naphthyridine derivatives | Identified as αvβ3 antagonists. | innovareacademics.innih.govresearchgate.netresearchgate.net |
| Antihypertensive | 1,8-Naphthyridine derivatives | Show satisfactory potency, possibly via vasodilator mechanisms. | nih.gov |
| Platelet Aggregation Inhibition | 1,8-Naphthyridine derivatives | Inhibit platelet aggregation induced by agents like arachidonate and collagen. | researchgate.netnih.gov |
| Pesticidal/Insecticidal | 1,8-Naphthyridine derivatives | Hybrids with neonicotinoid structures show excellent activity against aphids. | researchgate.net |
| Pesticidal/Insecticidal | 1,6-Naphthyridine derivatives | Chloro-cyano motif confers pesticidal activity through AChE inhibition. | vulcanchem.com |
Unique Position of 3-Allyl-1,5-naphthyridine within the Naphthyridine Class
Within the diverse family of naphthyridines, This compound (Empirical Formula: C₁₁H₁₀N₂) represents a key building block for chemical synthesis. sigmaaldrich.com Its significance lies not in its own terminal bioactivity, but in the strategic placement of a highly versatile functional group—the allyl group—on the stable 1,5-naphthyridine core. This combination provides a unique platform for the development of more complex molecules.
Rationale for Focus on Allyl Substitution at the 3-Position
The focus on an allyl substitution, specifically at the 3-position of the 1,5-naphthyridine ring, is a deliberate synthetic strategy. The allyl group is a substituent with the structural formula -CH₂-CH=CH₂. wikipedia.org It is known for its unique reactivity, which is conferred by the presence of a double bond and an adjacent "allylic" position. wikipedia.org The C-H bonds at the allylic site are weaker than typical sp³ C-H bonds, making them more susceptible to chemical reactions. wikipedia.org
Placing this reactive handle at the 3-position of the 1,5-naphthyridine core allows for precise modification of the molecule. Synthetic strategies for building the naphthyridine scaffold, such as the Friedländer or Skraup reactions, provide access to specific substitution patterns. mdpi.com By introducing the allyl group at a defined position, chemists can leverage its reactivity to build a library of derivatives while maintaining the core naphthyridine structure, which is often crucial for binding to biological targets.
Potential for Further Functionalization and Derivatization via the Allyl Group
The allyl group is a gateway to a wide array of chemical transformations, making This compound a valuable intermediate for creating diverse molecular architectures. ontosight.ai The double bond of the allyl group can participate in numerous addition reactions, while the entire group can be involved in sophisticated transition-metal-catalyzed cross-coupling reactions.
Key potential derivatization reactions include:
Oxidation: The double bond can be oxidized to form an epoxide (e.g., using m-CPBA) or cleaved to yield an aldehyde (ozonolysis). Allylic oxidation can introduce a hydroxyl group at the allylic position. wikipedia.org
Reduction: The double bond can be selectively hydrogenated to form the corresponding propyl-substituted naphthyridine.
Hydroboration-Oxidation: This two-step reaction converts the allyl group into a primary alcohol, providing a site for further esterification or etherification.
Heck Reaction: The allyl group can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, allowing for the attachment of larger, more complex substituents.
Tsuji-Trost Reaction: This palladium-catalyzed allylic substitution allows for the introduction of a wide range of nucleophiles at the allylic position. wikipedia.org
Metathesis: Both cross-metathesis and ring-closing metathesis are powerful C-C bond-forming reactions that can be employed to build more elaborate structures.
This synthetic versatility allows chemists to systematically modify the structure of the parent compound, enabling the exploration of structure-activity relationships (SAR) for various biological targets. The allyl group serves as a linchpin for transforming a simple heterocyclic core into a library of potentially potent pharmacological agents.
| Reaction Type | Reagents/Conditions | Potential Product |
| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)-1,5-naphthyridine |
| Dihydroxylation | OsO₄, NMO | 3-(2,3-Dihydroxypropyl)-1,5-naphthyridine |
| Hydrogenation | H₂, Pd/C | 3-Propyl-1,5-naphthyridine |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 3-(1,5-Naphthyridin-3-yl)propan-1-ol |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | 1-(1,5-Naphthyridin-3-yl)propan-2-one |
| Ozonolysis | 1. O₃; 2. DMS | (1,5-Naphthyridin-3-yl)acetaldehyde |
Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-enyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-9-7-11-10(13-8-9)5-3-6-12-11/h2-3,5-8H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDYTSYVSHOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678413 | |
| Record name | 3-(Prop-2-en-1-yl)-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-66-3 | |
| Record name | 3-(Prop-2-en-1-yl)-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 3 Allyl 1,5 Naphthyridine
Reactions Involving the Allyl Group
The allyl group, an alkene-containing moiety, is amenable to a variety of addition and substitution reactions, making it a focal point for molecular elaboration.
The double bond of the allyl group in 3-Allyl-1,5-naphthyridine can participate as a 2π component in cycloaddition reactions.
Diels-Alder Reactions: As a dienophile, the allyl group can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. The reactivity can be influenced by the electron-withdrawing nature of the naphthyridine ring, which may activate the dienophile. Allyl cations, in particular, have been shown to be powerful dienophiles in Diels-Alder reactions. grantome.com
1,3-Dipolar Cycloadditions: The allyl moiety can react with 1,3-dipoles such as nitrones, azides, or oxyallyl cations to construct five-membered heterocyclic rings. nih.gov These reactions are a versatile method for synthesizing complex heterocyclic frameworks. nih.govnih.gov
Intramolecular Cyclizations: In derivatives of this compound that contain a suitable diene, an intramolecular [4+2] cycloaddition can occur. nih.gov Such reactions are a powerful strategy for the stereoselective synthesis of fused polycyclic systems. The formation of chromeno[4,3-b] nih.govucalgary.canaphthyridine derivatives has been achieved through an intramolecular [4+2] cycloaddition of related systems. nih.gov
| Reaction Type | Reactant Partner | Potential Product Type |
|---|---|---|
| Diels-Alder [4+2] | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone, Azide) | Five-membered Heterocycle |
| Intramolecular [4+2] | Tethered Diene | Fused Polycyclic System |
The electron-rich double bond of the allyl group is susceptible to oxidation, most notably epoxidation, to form an oxirane ring.
This transformation is typically achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), or other oxidizing systems like hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgnih.gov The resulting epoxide, 3-(oxiran-2-ylmethyl)-1,5-naphthyridine, is a valuable synthetic intermediate. The strained three-membered ring of the epoxide is highly reactive and can be opened by a variety of nucleophiles (e.g., water, alcohols, amines, thiols) to yield functionalized propanol (B110389) derivatives. This ring-opening is regioselective and can proceed via acid- or base-catalyzed mechanisms, providing access to a diverse range of substituted products.
| Reaction | Reagent | Product |
|---|---|---|
| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)-1,5-naphthyridine |
| Epoxide Ring-Opening (Hydrolysis) | H₂O / H⁺ | 3-(2,3-Dihydroxypropyl)-1,5-naphthyridine |
| Epoxide Ring-Opening (Aminolysis) | R-NH₂ | 3-(2-Hydroxy-3-(alkylamino)propyl)-1,5-naphthyridine |
The double bond of the allyl group can be readily reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction converts the 3-allyl substituent into a 3-propyl group. This transformation is generally performed under mild conditions and is highly efficient. Care must be taken to control the reaction conditions to avoid the potential reduction of the naphthyridine ring itself, which typically requires more forcing conditions.
The allyl group can undergo halogenation through different pathways, leading to either addition or substitution products.
Electrophilic Addition: In the presence of high concentrations of halogens like bromine (Br₂) or chlorine (Cl₂), electrophilic addition across the double bond occurs, yielding a 3-(2,3-dihalopropyl)-1,5-naphthyridine. libretexts.org
Radical Substitution: Under conditions that favor radical mechanisms, such as low halogen concentration and the presence of a radical initiator (UV light or heat), substitution at the allylic position is favored. libretexts.org The use of N-bromosuccinimide (NBS) is a common method for achieving allylic bromination. libretexts.org This reaction proceeds via a resonance-stabilized allylic radical intermediate, leading to the formation of 3-(3-bromoprop-1-en-1-yl)-1,5-naphthyridine. libretexts.org This allylic halide is a key intermediate for further functionalization via nucleophilic substitution or cross-coupling reactions. pearson.comyoutube.com Radical allylic chlorination can also be achieved at high temperatures with low concentrations of Cl₂. libretexts.org
While the allyl group itself is not a direct partner for many cross-coupling reactions, its derivatives, particularly allylic halides, are excellent substrates. The 3-(3-bromoprop-1-en-1-yl)-1,5-naphthyridine, synthesized via allylic halogenation, can undergo palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) can form a new carbon-carbon bond at the allylic position. wikipedia.orgnih.govlibretexts.orgrsc.org
Heck Reaction: This reaction couples the allylic halide with an alkene to form a new, more complex diene structure. nih.govwikipedia.orgorganic-chemistry.org
Allyl-Allyl Cross-Coupling: Direct coupling of allylic compounds can also be achieved using various transition metal catalysts to form 1,5-diene structures. rsc.org
These reactions provide powerful methods for extending the carbon framework and introducing significant molecular complexity. acs.orgresearchgate.net
Reactions Involving the Naphthyridine Heterocycle
The 1,5-naphthyridine (B1222797) ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character dictates its reactivity, making it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic attack and other transformations. nih.gov
N-Alkylation: The lone pairs on the nitrogen atoms are nucleophilic and can react with electrophiles like alkyl halides to form quaternary N-alkyl-1,5-naphthyridinium salts. nih.gov
Halogenation: Direct halogenation of the 1,5-naphthyridine ring can be challenging. However, hydroxy-substituted naphthyridines (naphthyridinones) can be converted to the corresponding halo-naphthyridines using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). nih.gov For instance, 1,5-naphthyridine-4,8(1H,5H)-dione can be treated with POBr₃ to yield 4,8-dibromo-1,5-naphthyridine. nih.gov Bromination of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine or NBS can lead to the formation of 3,7-dibromo derivatives. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Halogenated 1,5-naphthyridines are excellent substrates for SNAr reactions. nih.gov The electron-deficient nature of the ring facilitates the displacement of halide ions by a wide range of nucleophiles, including amines, alkoxides, and thiolates. nih.gov This is a primary method for functionalizing the naphthyridine core, particularly at the 4-position. nih.govnih.gov
Cross-Coupling Reactions: Halo-1,5-naphthyridines can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce new carbon-carbon bonds onto the heterocyclic ring. nih.gov
| Reaction Type | Substrate | Typical Reagents | Product Type |
|---|---|---|---|
| N-Alkylation | 1,5-Naphthyridine | Alkyl Halide (e.g., CH₃I) | N-Alkyl-1,5-naphthyridinium Salt |
| Halogenation | Hydroxy-1,5-naphthyridine | POCl₃, POBr₃ | Chloro/Bromo-1,5-naphthyridine |
| Nucleophilic Substitution (SNAr) | Halo-1,5-naphthyridine | Amines, Alkoxides | Amino/Alkoxy-1,5-naphthyridine |
| Suzuki Coupling | Halo-1,5-naphthyridine | Ar-B(OH)₂, Pd Catalyst, Base | Aryl-1,5-naphthyridine |
Electrophilic Aromatic Substitution on the Naphthyridine Core
The 1,5-naphthyridine ring system is highly electron-deficient due to the presence of the two electronegative nitrogen atoms. This characteristic makes the aromatic core generally resistant to electrophilic aromatic substitution reactions. Similar to pyridine (B92270) and quinoline (B57606), the nitrogen atoms deactivate the ring towards attack by electrophiles, and such reactions, if they occur, typically require harsh conditions and often result in low yields nih.gov. The positions most susceptible to electrophilic attack are those least deactivated by the nitrogen atoms. While the allyl group at the 3-position is an activating group, its influence is often insufficient to overcome the strong deactivating effect of the bicyclic heteroaromatic core.
Nucleophilic Substitution Reactions
In contrast to its inertness towards electrophiles, the electron-deficient 1,5-naphthyridine core is activated for nucleophilic substitution, particularly when a suitable leaving group is present at an appropriate position. The positions ortho and para to the ring nitrogens (C2, C4, C6, and C8) are particularly susceptible to nucleophilic attack. For this compound, a nucleophilic substitution would first require the introduction of a leaving group, such as a halogen or a triflate, onto the ring.
A variety of nucleophiles can be employed to displace good leaving groups, leading to functionalized 1,5-naphthyridine derivatives. This includes amination, alkoxylation, and the introduction of sulfur-based or phosphorus-based nucleophiles. nih.govmdpi.com.
| Leaving Group | Position | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| -Cl | C2 | NH4OH | 2-Amino-1,5-naphthyridine | mdpi.com |
| -Br | C4 | Amines (R-NH2) | 4-Amino-1,5-naphthyridines | nih.gov |
| -OTf (Triflate) | C2 | Amines (R-NH2) | 2-Amino-1,5-naphthyridines | nih.govmdpi.com |
| -Cl | C2 | NaSMe | 2-(Methylsulfanyl)-1,5-naphthyridine | nih.govmdpi.com |
| -OTf (Triflate) | C2 | KCN | 2-Cyano-1,5-naphthyridine | nih.gov |
Oxidation and Reduction of the Naphthyridine Ring System
The 1,5-naphthyridine ring can undergo both reduction and oxidation under specific conditions.
Reduction : Catalytic hydrogenation of the 1,5-naphthyridine core typically leads to the reduction of one of the pyridine rings. For instance, reduction with palladium on charcoal can yield the corresponding 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) rsc.org. More vigorous reduction conditions, such as using sodium in ethanol (B145695) or platinum oxide in an acidic medium, can lead to the fully saturated decahydro-1,5-naphthyridine (B2828593) rsc.org.
Oxidation : The aromatic 1,5-naphthyridine ring is generally stable towards oxidation. However, partially reduced derivatives, such as 1,2,3,4-tetrahydro-1,5-naphthyridines, can be aromatized to the corresponding 1,5-naphthyridine through oxidation using reagents like selenium, benzoquinone, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) at high temperatures nih.gov. While the core is resistant, the allyl side chain in this compound is susceptible to standard olefin oxidation reactions.
Derivatization at Nitrogen Atoms (N-Alkylation, N-Oxidation)
The lone pairs of electrons on the nitrogen atoms of the 1,5-naphthyridine ring are readily available for reaction with electrophiles nih.gov.
N-Alkylation : The nitrogen atoms act as nucleophiles and react with alkyl halides to form quaternary N-alkyl-1,5-naphthyridinium salts nih.govnih.gov. Depending on the stoichiometry of the alkylating agent, either mono- or di-quaternary salts can be formed. This reaction is a common transformation for fused and unfused 1,5-naphthyridine systems nih.gov.
N-Oxidation : The ring nitrogens can be oxidized to the corresponding N-oxides using oxidizing agents such as peroxy acids (e.g., m-CPBA) nih.govthieme-connect.de. Formation of the mono-N-oxide or di-N-oxide derivatives significantly alters the reactivity of the ring system. The N-oxide functionality can facilitate subsequent electrophilic and nucleophilic addition reactions at the C2 and C4 positions, making N-oxides valuable synthetic intermediates nih.govthieme-connect.de.
Formation of Fused and Annulated Systems from this compound
The allyl group at the C3 position of this compound serves as a crucial reactive handle for the construction of more complex, fused ring systems. Annulation reactions leveraging the reactivity of the double bond can lead to the synthesis of novel tricyclic and polycyclic heterocyclic structures nih.govresearchgate.net.
Synthesis of Tricyclic and Polycyclic Naphthyridine Derivatives
The construction of fused polycyclic systems from a 1,5-naphthyridine core is a key strategy for developing novel compounds mdpi.com. Intramolecular cycloaddition reactions are particularly powerful for this purpose. For a substrate like this compound, the allyl group can be elaborated into a diene or dienophile and then participate in an intramolecular Diels-Alder reaction with another unsaturated moiety tethered to the naphthyridine core, leading to the formation of a new six-membered ring and a tricyclic system nih.govresearchgate.net. Such strategies are instrumental in building complex molecular frameworks containing the 1,5-naphthyridine motif rsc.org.
Construction of Fused Heterocycles (e.g., Chromenes, Quinolines)
The synthesis of heterocycles fused to the 1,5-naphthyridine core, such as chromenes and quinolines, has been achieved through various synthetic strategies, notably intramolecular cycloadditions nih.govmdpi.com. The intramolecular Povarov reaction, a type of aza-Diels-Alder reaction, is a highly effective method for constructing fused tetrahydroquinoline rings mdpi.comehu.eus.
By analogy, this compound could serve as a precursor for such transformations. For instance, functionalization of the naphthyridine ring at the C4 position with a group capable of reacting with the allyl moiety could initiate an intramolecular cyclization to form a new fused ring. Multi-component reactions starting from 3-aminopyridine (B143674) (a common precursor for the 1,5-naphthyridine skeleton) have been used to generate chromeno[4,3-b] nih.govnih.govnaphthyridine derivatives in a single step nih.gov. These methods highlight the potential pathways for converting this compound into more complex fused systems.
| Reaction Type | Reactants/Precursors | Fused System Formed | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular Povarov Reaction ([4+2] Cycloaddition) | Functionalized aldimines from 3-aminopyridine and unsaturated aldehydes | Tetrahydroquinolino[4,3-b] nih.govnih.govnaphthyridine | Lewis acid-catalyzed, creates fused nitrogen heterocycles. | nih.govmdpi.comehu.eus |
| Domino Reaction | 3-Aminopyridine and O-propargylated salicylaldehydes | Chromeno[4,3-b] nih.govnih.govnaphthyridine | Copper/Indium catalyzed, efficient construction of fused oxygen heterocycles. | nih.gov |
| Three-Component Reaction | 3-Aminopyridine, arylaldehydes, and 4-hydroxycoumarin | Chromeno[4,3-b] nih.govnih.govnaphthyridine | One-pot synthesis, high yields. | nih.gov |
| Intramolecular Diels-Alder Reaction | o-Furyl(allylamino)pyridines | Dihydrobenzo[c] nih.govnih.govnaphthyridines | Microwave-mediated, forms fused carbocycles. | nih.gov |
Biological Activities and Mechanistic Insights
Structure-Activity Relationship (SAR) Studies of Naphthyridine Derivatives
The biological activity of naphthyridine derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. Structure-Activity Relationship (SAR) studies are crucial in optimizing these compounds to enhance their potency and selectivity for various biological targets. nih.govnih.gov
Impact of Substituents, including Allyl Group, on Bioactivity
The modification of the naphthyridine core at various positions has been shown to significantly alter its biological effects. For instance, in the context of antimalarial activity, SAR studies on 2,8-disubstituted-1,5-naphthyridines revealed that introducing basic substituents at the C8-position led to a substantial improvement in physicochemical properties and antiplasmodial activity. acs.org Specifically, the presence of a basic nitrogen atom was found to be a critical contributor to maintaining high antiplasmodial efficacy. acs.org
In the realm of anticancer research, modifications at the C-2, C-5, C-6, and C-7 positions of the naphthyridine ring have been explored to enhance cytotoxic activity. nih.gov Contour maps from 3D-QSAR studies suggest that the C-1 NH and C-4 carbonyl groups are important for cytotoxicity in several human cancer cell lines. nih.gov While direct studies on the allyl group at the C-3 position of 1,5-naphthyridine (B1222797) are not extensively detailed, the general principles of SAR indicate that its size, hydrophobicity, and electronic properties would play a key role in modulating interactions with biological targets. For example, in studies on HeLa cells, it was noted that hydrophobic groups on substituent rings were favorable for activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to predict the relationship between the chemical structure of naphthyridine derivatives and their biological activity. tbzmed.ac.ir Various 2D and 3D-QSAR models have been developed to guide the rational design of more potent compounds.
For example, 2D-QSAR models have been successfully applied to predict the HIV-1 integrase inhibition activities of naphthyridine derivatives. These models utilize computational descriptors to correlate the chemical structure with biological activity (pIC50), achieving significant predictive power. tbzmed.ac.ir The results from these models indicate that properties like polarizability, electronegativity, and the presence of functional groups such as aromatic nitrogens are important for the inhibitory activities of naphthyridine compounds. tbzmed.ac.ir
In anticancer studies, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These models for cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines have demonstrated high predictive accuracy. nih.gov The resulting 3D contour maps help visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications would likely enhance or decrease activity. nih.gov
Table 1: Examples of QSAR Models for Naphthyridine Derivatives This table is interactive. You can sort and filter the data.
| Cell Line/Target | QSAR Model | q² | r² | r²pred | Reference |
|---|---|---|---|---|---|
| HeLa | CoMFA/CoMSIA | 0.857 | 0.984 | 0.966 | nih.gov |
| HL-60 | CoMFA/CoMSIA | 0.777 | 0.937 | 0.913 | nih.gov |
| PC-3 | CoMFA/CoMSIA | 0.702 | 0.983 | 0.974 | nih.gov |
| HIV-1 Integrase | Stepwise-MLR | N/A | 0.848 | 0.521 | tbzmed.ac.ir |
| HIV-1 Integrase | Consensus Stepwise-MLR | N/A | 0.862 | 0.651 | tbzmed.ac.ir |
Anti-Infective Potential
Naphthyridine derivatives have demonstrated a wide spectrum of anti-infective properties, positioning them as promising scaffolds for the development of new therapeutic agents. nih.govmdpi.com
Antibacterial Activity: Mechanisms of Action (e.g., DNA Gyrase Inhibition)
The antibacterial potential of naphthyridines is well-established, with some derivatives showing a bactericidal mode of action against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov A primary mechanism of action for the antibacterial effects of many naphthyridine-based compounds is the inhibition of bacterial DNA gyrase. nih.govnih.gov
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govresearchgate.net By inhibiting this enzyme, naphthyridine derivatives can effectively block bacterial proliferation. nih.govnih.gov For instance, nalidixic acid, a pioneering 1,8-naphthyridine (B1210474) antibiotic, functions by selectively inhibiting the A subunit of DNA gyrase. nih.gov More recent studies on novel 1,4-dihydro nih.govnih.govnaphthyridine derivatives have identified potent inhibitors of E. coli DNA gyrase, with activity profiles comparable to established fluoroquinolone antibiotics like ciprofloxacin. nih.gov Molecular docking studies have confirmed strong interactions between these compounds and the DNA gyrase enzyme. nih.gov
Table 2: Antibacterial Activity of Select Naphthyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Mechanism of Action | Target Organisms | Reference |
|---|---|---|---|
| 1,5-Naphthyridines | Bactericidal | MRSA, VRE | nih.gov |
| 1,8-Naphthyridines (Nalidixic Acid) | DNA Gyrase Inhibition | Gram-negative bacteria | nih.gov |
| 1,4-dihydro nih.govnih.govnaphthyridines | DNA Gyrase Inhibition | S. aureus, E. coli | nih.gov |
Antiviral and Antimalarial Activities
The versatility of the naphthyridine scaffold extends to antiviral and antimalarial applications.
Antiviral Activity: Certain naphthyridine derivatives have shown potent activity against a range of viruses. researchgate.net For example, a 1,6-naphthyridine (B1220473) derivative demonstrated significantly higher activity against human cytomegalovirus (HCMV) than the standard drug ganciclovir. nih.gov This compound was also active against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action. nih.gov Naturally occurring 1,5-naphthyridine alkaloids, such as 1-methoxycanthin-6-one, have been reported to exhibit activity against the Human Immunodeficiency Virus (HIV). nih.gov Furthermore, the 1,5-naphthyridine core has been utilized as a pharmacophore in the development of novel agents against the Ebola virus. mdpi.com
Antimalarial Activity: The 1,5-naphthyridine nucleus is considered a promising scaffold for antimalarial drugs, partly due to its structural similarity to the quinoline (B57606) ring found in established antimalarials like primaquine (B1584692). nih.govdtic.mil Novel primaquine analogues where the quinoline moiety is replaced with a 1,5-naphthyridine core have exhibited potent in vitro activity against chloroquine-resistant Plasmodium falciparum strains. nih.gov More recent research has identified 2,8-disubstituted-1,5-naphthyridines that act as dual inhibitors, targeting both Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, crucial pathways in the parasite's life cycle. acs.orgnih.gov
Antifungal Properties
Several naphthyridine derivatives have also been investigated for their antifungal potential. The natural 1,5-naphthyridine alkaloids canthin-6-one (B41653) and 10-methoxycanthin-6-one have demonstrated antifungal effects. nih.gov In other studies, various synthetic derivatives have shown activity against pathogenic fungi. For example, certain imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives displayed high activity against Candida metapsilosis and Aspergillus niger, comparable to the standard drug griseofulvin. nih.gov Additionally, polynuclear silver(I) complexes incorporating a 1,5-naphthyridine ligand showed significantly higher antifungal activity against various Candida species compared to their antibacterial effects. nih.gov These complexes were particularly effective at inhibiting the formation of Candida albicans biofilms, a key factor in its pathogenicity. nih.gov
Anticancer and Antitumor Effects
Extensive searches of scientific literature and research databases have yielded no specific studies on the anticancer and antitumor effects of 3-Allyl-1,5-naphthyridine. While the broader class of naphthyridine derivatives has been a subject of interest in oncology research, with some analogues showing activities such as topoisomerase inhibition and effects on cancer cell lines, research specifically identifying and characterizing the anticancer properties of the this compound molecule is not publicly available. nih.govnih.govresearchgate.net
Induction of Apoptosis and Cell Cycle Arrest
There is currently no available scientific data detailing the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. Investigations into other naphthyridine derivatives have explored these mechanisms. For instance, canthin-6-one, a 1,5-naphthyridine alkaloid, has been shown to activate apoptosis and necrosis in leukemia cells. nih.gov However, these findings cannot be extrapolated to this compound without direct experimental evidence.
Inhibition of Topoisomerase II
No research has been published that specifically investigates the interaction between this compound and the enzyme topoisomerase II. While various naphthyridine-based compounds have been evaluated as potential topoisomerase inhibitors, the inhibitory activity of the 3-allyl substituted 1,5-naphthyridine isomer remains uninvestigated. nih.gov
EGFR Tyrosine Kinase Inhibition
There is no evidence in the current scientific literature to suggest that this compound acts as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The potential for this specific compound to target the EGFR signaling pathway has not been explored in published studies.
Anti-inflammatory and Immunomodulatory Activities
A review of the available scientific literature indicates a lack of studies focused on the anti-inflammatory and immunomodulatory properties of this compound. While other natural and synthetic naphthyridine derivatives have demonstrated such activities, for example, canthin-6-one has been noted for its immunomodulatory effects, no such research has been conducted on this compound. nih.gov
Central Nervous System Activities (e.g., Anticonvulsant, Antidepressant)
There are no published studies that have investigated the central nervous system (CNS) activities of this compound, including potential anticonvulsant or antidepressant effects. Research into other naphthyridine isomers and derivatives has suggested that the naphthyridine scaffold may be relevant for CNS applications. For instance, some indolo researchgate.netnih.govnaphthyridine alkaloids have shown effects on the central nervous system, and certain 1,8-naphthyridine derivatives have been explored for antidepressant-like effects. nih.govnih.gov However, the specific neurological effects of this compound have not been documented.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics. For 3-Allyl-1,5-naphthyridine, these calculations would reveal key electronic and structural properties.
Electronic Structure and Molecular Orbitals
The electronic structure of this compound is characterized by a network of π-conjugated electrons across the naphthyridine core, influenced by the attached allyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical reactivity and electronic properties.
In a hypothetical analysis, the HOMO would likely be distributed across the electron-rich regions of the naphthyridine ring system, while the LUMO would be located on the electron-deficient areas. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The allyl group, with its own π-system, can interact with the π-system of the naphthyridine core, potentially influencing the energies and distributions of these frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability. |
Note: The values in this table are estimations based on general principles and data for similar heterocyclic systems. They are for illustrative purposes only, as specific computational results for this compound are not available.
Reactivity Descriptors (e.g., Fukui functions, Electrostatic Potential)
Reactivity descriptors derived from quantum chemical calculations can predict the most probable sites for electrophilic, nucleophilic, and radical attacks.
Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, the Fukui functions would likely identify the nitrogen atoms of the naphthyridine ring as the most probable sites for electrophilic attack (protonation or interaction with Lewis acids). Conversely, certain carbon atoms on the ring would be highlighted as susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show negative potential (red/yellow regions) around the nitrogen atoms, indicating their nucleophilic character and ability to participate in hydrogen bonding. Positive potential (blue regions) would be expected around the hydrogen atoms.
Molecular Docking and Dynamics Simulations
These computational techniques are invaluable in medicinal chemistry for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Ligand-Receptor Interactions and Binding Modes
Molecular docking simulations would be employed to predict the preferred orientation and binding affinity of this compound within the active site of a target receptor. The 1,5-naphthyridine (B1222797) scaffold is a known pharmacophore that can engage in various non-covalent interactions, including:
Hydrogen Bonding: The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors.
π-π Stacking: The aromatic rings can interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's binding pocket.
Hydrophobic Interactions: The allyl group and the hydrocarbon portions of the naphthyridine ring can form favorable interactions with nonpolar residues.
Molecular dynamics (MD) simulations could then be used to assess the stability of the docked ligand-receptor complex over time, providing insights into the dynamic nature of the binding and the conformational changes that may occur.
Prediction of Pharmacokinetic Parameters
Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. For this compound, these in silico predictions would provide an early assessment of its drug-likeness.
Table 2: Predicted Pharmacokinetic Parameters for this compound (Illustrative)
| Parameter | Predicted Value | Implication for Drug Development |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Indicates good membrane permeability. |
| Distribution | ||
| Plasma Protein Binding | Moderate | Influences the free fraction of the drug. |
| Blood-Brain Barrier Permeation | Likely Low | May limit central nervous system effects. |
| Metabolism | ||
| CYP450 Inhibition | Potential for inhibition of specific isoforms | Risk of drug-drug interactions. |
| Excretion | ||
| Renal Excretion | Likely minor route | Metabolism is likely the primary clearance mechanism. |
| Toxicity |
Note: This table presents hypothetical data based on the general characteristics of small molecule drugs and is for illustrative purposes. Specific predictions would require dedicated software and analysis.
Reaction Mechanism Elucidation using Computational Methods
Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and transformation of 1,5-naphthyridine derivatives. For instance, in reactions such as the aza-Diels-Alder reaction, which can be used to synthesize tetrahydro-1,5-naphthyridine derivatives, computational studies can map out the entire reaction pathway. nih.gov
These studies can:
Identify transition state structures.
Calculate activation energies, which determine the reaction rate.
Evaluate the energies of intermediates and products to determine the reaction's thermodynamics.
Provide a detailed understanding of the bond-forming and bond-breaking processes at a molecular level.
For this compound, computational studies could be used to explore the mechanisms of its synthesis or its subsequent functionalization, guiding the development of more efficient and selective synthetic routes.
QSAR and 3D-QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational modeling techniques used to predict the biological activity of chemical compounds based on their physicochemical properties and three-dimensional structures. At present, specific QSAR or 3D-QSAR studies exclusively focused on this compound are not available in the public domain.
Research in this area has been conducted on broader classes of compounds that share some structural similarities with the naphthyridine core. For instance, QSAR and 3D-QSAR models have been developed for quinoline (B57606) derivatives to predict their antimalarial activity against Plasmodium falciparum. nih.gov These studies, while not directly applicable to this compound, demonstrate the utility of such computational approaches in drug discovery for related heterocyclic systems.
Similarly, QSAR studies have been performed on other nitrogen-containing heterocyclic compounds, such as 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides, to evaluate their potential as anticancer agents. nih.gov These investigations highlight the importance of various topological and electronic parameters in determining the biological activity of these molecules. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,5-naphthyridine (B1222797) derivatives. ¹H and ¹³C NMR provide fundamental information about the hydrogen and carbon skeletons of the molecule, respectively.
¹H NMR: The proton NMR spectrum of the parent 1,5-naphthyridine displays characteristic signals for the aromatic protons. For 3-Allyl-1,5-naphthyridine, additional signals corresponding to the allyl group—specifically the vinyl and methylene (B1212753) protons—would be observed. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and spatial arrangement.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their chemical environment. For the unsubstituted 1,5-naphthyridine, distinct signals are observed for the carbons in the pyridine (B92270) rings. The introduction of an allyl group at the 3-position results in additional signals for the three carbons of the allyl moiety.
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| ¹H | ~7.5 - 9.0 | Aromatic Protons (Naphthyridine Core) |
| ¹H | ~5.0 - 6.5 | Vinyl Protons (Allyl Group) |
| ¹H | ~3.5 - 4.0 | Methylene Protons (Allyl Group) |
| ¹³C | ~120 - 160 | Aromatic Carbons (Naphthyridine Core) |
| ¹³C | ~115 - 140 | Vinyl Carbons (Allyl Group) |
| ¹³C | ~30 - 40 | Methylene Carbon (Allyl Group) |
2D NMR and HMBC: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between different parts of the molecule. HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). For this compound, HMBC would show correlations between the methylene protons of the allyl group and the C2, C3, and C4 carbons of the naphthyridine ring, unequivocally confirming the position of the allyl substituent. Such correlations are crucial in distinguishing between different isomers of substituted naphthyridines. researchgate.net
Mass Spectrometry (GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of individual components in a mixture.
For this compound, with a molecular formula of C₁₁H₁₀N₂, the expected molecular weight is approximately 170.21 g/mol . calpaclab.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), typically used in GC-MS, the molecule will fragment in a characteristic manner. The fragmentation of the allyl group and the naphthyridine ring can help to confirm the structure of the molecule and its derivatives. Chemical derivatization is sometimes employed prior to GC-MS analysis to enhance volatility and improve chromatographic separation. jfda-online.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations of the naphthyridine ring, as well as bands corresponding to the allyl group.
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic and Alkene |
| 1680 - 1640 | C=C Stretch | Alkene |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring |
| 1000 - 650 | =C-H Bend | Alkene (out-of-plane) |
The presence of a band around 1640 cm⁻¹ is indicative of the C=C double bond in the allyl group. libretexts.org The region between 700 cm⁻¹ and 1200 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Naphthyridine derivatives typically exhibit absorption bands in the UV region due to π → π* and n → π* transitions within the aromatic system. mdpi.com The introduction of substituents can cause a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift), depending on the nature of the substituent and its interaction with the naphthyridine core.
Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Many naphthyridine derivatives are known to be fluorescent. mdpi.comrsc.org The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. These properties make them useful as fluorescent probes. rsc.org The electronic spectrum of the parent 1,5-naphthyridine has been studied in the vapor phase, revealing details about its electronic states. capes.gov.br
Electrochemical Studies of Naphthyridine Compounds
Electrochemical studies, such as cyclic voltammetry, provide insights into the redox properties of naphthyridine compounds. These studies can determine the oxidation and reduction potentials of the molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electrochemical behavior of 1,5-naphthyridine derivatives can be influenced by the nature and position of substituents on the naphthyridine ring. These studies are relevant for applications in areas such as electrocatalysis and the development of electronic materials. The electrochemical behavior of related N-aryl-2-naphthylamines has been investigated, showing that these compounds can undergo electrochemical homocoupling. mdpi.com
Q & A
Q. Advanced
- Photodegradation : UV exposure (λ = 254 nm) leads to allyl group isomerization or cleavage, monitored via HPLC .
- Hydrolytic Stability : At pH 7.4 (physiological), the allyl group remains intact, but acidic conditions (pH <3) may protonate the naphthyridine nitrogen, accelerating hydrolysis .
- Thermal Stability : Decomposition above 200°C generates toxic fumes (e.g., HCN), requiring inert storage (argon, −20°C) .
What strategies resolve contradictions in reported biological activities of this compound derivatives?
Advanced
Discrepancies (e.g., variable IC₅₀ values) arise from:
- Structural Variability : Minor substituent changes (e.g., chloro vs. methoxy) drastically alter activity. Use SAR studies to identify critical functional groups .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. Meta-analysis of PubChem data can highlight trends .
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to validate target binding. For example, allyl groups may enhance hydrophobic interactions with enzyme pockets .
How is this compound utilized in medicinal chemistry for drug design?
Q. Advanced
- Scaffold Modification : The allyl group serves as a handle for further functionalization (e.g., epoxidation for covalent inhibitor design) .
- Prodrug Development : Allyl groups can be oxidized to carboxylates in vivo, improving solubility (e.g., 3-Carboxy-1,5-naphthyridine derivatives) .
- Comparative Pharmacokinetics : Short half-life (~1.8 hours in humans) necessitates formulation tweaks (e.g., liposomal encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
